molecular formula C12H19BrClNO2 B4149318 1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride

1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B4149318
M. Wt: 324.64 g/mol
InChI Key: OJWFKPOJULJSEF-UHFFFAOYSA-N
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Description

1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a bromine atom and two ethoxy groups attached to a benzyl ring, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride typically involves the bromination of 4,5-diethoxybenzylamine followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and methylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ethoxy groups to hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include substituted benzylamines, benzyl thiols, and benzyl ethers.

    Oxidation Reactions: Products include benzaldehydes and benzoic acids.

    Reduction Reactions: Products include de-brominated benzylamines and benzyl alcohols.

Scientific Research Applications

1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the methylamine group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride: Similar structure but with methoxy groups instead of ethoxy groups.

    (3-chloro-4,5-diethoxybenzyl)methylamine hydrochloride: Similar structure but with a chlorine atom instead of a bromine atom.

    (3-bromo-4,5-diethoxybenzyl)amine hydrochloride: Lacks the methyl group on the amine.

Uniqueness

1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride is unique due to the presence of both bromine and ethoxy groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and as a probe in biochemical studies.

Properties

IUPAC Name

1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2.ClH/c1-4-15-11-7-9(8-14-3)6-10(13)12(11)16-5-2;/h6-7,14H,4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWFKPOJULJSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC)Br)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride
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1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride
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1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride

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